Glesatinib
Overview
Description
Scientific Research Applications
Glesatinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is being investigated for its potential to treat non-small cell lung cancer by inhibiting the mesenchymal epithelial transition factor and AXL receptor tyrosine kinases. In biology, it is used to study the mechanisms of multidrug resistance in cancer cells and to explore new therapeutic strategies for overcoming this resistance. In chemistry, this compound serves as a model compound for studying the synthesis and reactivity of tyrosine kinase inhibitors .
Mechanism of Action
Target of Action
Glesatinib, also known as MGCD265, is an investigational, oral inhibitor primarily targeting two proteins: MET and AXL . These proteins are receptor tyrosine kinases that play crucial roles in cellular processes such as growth, survival, and migration. Aberrant activation of MET and AXL is often associated with tumorigenesis .
Mode of Action
This compound is a type 2 MET inhibitor, which means it exhibits binding independent of the kinase activation loop . This is in contrast to type 1 MET inhibitors . This compound interrupts the signal through the activated MET receptor . It also inhibits the function of AXL . By inhibiting these targets, this compound can disrupt the signaling pathways that promote tumor growth and survival.
Biochemical Pathways
By inhibiting MET and AXL, this compound can potentially disrupt these pathways, thereby inhibiting tumor growth and survival .
Result of Action
This compound has demonstrated antitumor activity in nonclinical models and patients with non-small cell lung cancer (NSCLC) harboring MET exon 14 mutations . It has been shown to induce robust tumor regression in patient-derived NSCLC xenograft models with MET exon 14 deletion and MET amplification . In addition, this compound can antagonize P-glycoprotein (P-gp) mediated multidrug resistance by inhibiting its cell membrane transporting functions .
Action Environment
The action of this compound can be influenced by various environmental factors, including the presence of other drugs and the specific genetic makeup of the tumor cells. For example, this compound has been studied in combination with other anticancer drugs like erlotinib or docetaxel . Furthermore, the efficacy of this compound can be influenced by specific genetic alterations in tumor cells, such as MET exon 14 mutations or MET amplification .
Safety and Hazards
Future Directions
Glesatinib had modest clinical activity, which likely reflects suboptimal drug bioavailability suggested by previously reported Phase I data, and pharmacodynamic findings of lower than anticipated increases in circulating soluble shed MET ectodomain (s-MET) . Clinical trials in different development stages are ongoing and more drugs targeted to c-MET will be available for NSCLC patients with METex14 skipping mutations in the future .
Biochemical Analysis
Biochemical Properties
Glesatinib interacts with the c-Met and SMO proteins, inhibiting their activity . The nature of these interactions involves the binding of this compound to these proteins, thereby preventing them from initiating a series of biochemical reactions that lead to cell proliferation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells. It can sensitize cells resistant to paclitaxel, doxorubicin, and colchicine . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to c-Met and SMO proteins, inhibiting their activity . This inhibition prevents these proteins from triggering a cascade of biochemical reactions that would otherwise lead to cell growth and survival .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently known. As a dual inhibitor of c-Met and SMO, it is likely that this compound interacts with enzymes and cofactors within the metabolic pathways associated with these proteins .
Transport and Distribution
It is known that this compound can suppress the efflux function of P-glycoprotein (P-gp), a protein that transports various molecules across cellular membranes .
Subcellular Localization
The subcellular localization of this compound is not currently known. Given its role as an inhibitor of c-Met and SMO, it is likely that this compound localizes to the areas of the cell where these proteins are found .
Preparation Methods
The preparation of glesatinib involves multiple synthetic routes and reaction conditions. The compound has been developed in various formulations, including glycolate salt (capsule, unmicronized, micronized, and micronized version 2 tablets) and free-base formulations (free-base suspension capsule and spray-dried dispersion tablet). These formulations were developed to enhance drug exposure and optimize manufacturing processes .
Chemical Reactions Analysis
Glesatinib undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Glesatinib is unique among tyrosine kinase inhibitors due to its dual inhibition of the mesenchymal epithelial transition factor and AXL receptor tyrosine kinases. Similar compounds include crizotinib, cabozantinib, and foretinib, which also target the mesenchymal epithelial transition factor but differ in their selectivity and binding mechanisms. This compound’s ability to inhibit both the mesenchymal epithelial transition factor and AXL receptor tyrosine kinases makes it a promising candidate for treating cancers with genetic alterations in these pathways .
Properties
IUPAC Name |
N-[[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27F2N5O3S2/c1-40-13-12-34-17-20-4-8-24(36-18-20)28-16-25-30(43-28)27(10-11-35-25)41-26-9-7-22(15-23(26)33)37-31(42)38-29(39)14-19-2-5-21(32)6-3-19/h2-11,15-16,18,34H,12-14,17H2,1H3,(H2,37,38,39,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCHYHRCBXNYNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27F2N5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337113 | |
Record name | Glesatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936694-12-1 | |
Record name | Glesatinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936694121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glesatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06302 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glesatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLESATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q29OXD98N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.